molecular formula C15H16N8O2 B2548164 3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 2034242-98-1

3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2548164
CAS No.: 2034242-98-1
M. Wt: 340.347
InChI Key: AUWXAIQGHUJVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(5-Methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring, a 5-methyl-1,2-oxazole-3-carbonyl group, and a 1H-1,2,4-triazole moiety. The piperazine and oxazole groups may enhance solubility and target binding affinity, respectively, making this compound a candidate for further medicinal chemistry exploration.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O2/c1-11-8-12(20-25-11)15(24)22-6-4-21(5-7-22)13-2-3-14(19-18-13)23-10-16-9-17-23/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWXAIQGHUJVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-(1H-1,2,4-Triazol-1-Yl)Pyridazine

Reaction Scheme
$$
\text{6-Chloropyridazine} + \text{1H-1,2,4-Triazole} \xrightarrow[\text{DMF, 110°C}]{\text{NaH}} \text{6-(1H-1,2,4-Triazol-1-Yl)Pyridazine}
$$

Optimized Conditions

  • Base : Sodium hydride (2.2 equiv)
  • Solvent : Anhydrous DMF
  • Temperature : 110°C, 24 hours
  • Yield : 78–82% (crude), purified via recrystallization (ethanol/water)

Key Considerations

  • Regioselectivity is ensured by the electron-deficient nature of the pyridazine ring, favoring substitution at the 6-position.
  • Exclusion of moisture prevents hydrolysis of the triazole nucleophile.

Preparation of 4-(5-Methyl-1,2-Oxazole-3-Carbonyl)Piperazine

Reaction Scheme
$$
\text{5-Methyl-1,2-Oxazole-3-Carboxylic Acid} + \text{Piperazine} \xrightarrow[\text{DCM, 0°C}]{\text{EDCl, HOBt}} \text{4-(5-Methyl-1,2-Oxazole-3-Carbonyl)Piperazine}
$$

Optimized Conditions

  • Coupling Agents : EDCl (1.1 equiv), HOBt (1.1 equiv)
  • Base : Diisopropylethylamine (2.5 equiv)
  • Solvent : Dichloromethane
  • Temperature : 0°C → room temperature, 12 hours
  • Yield : 85–90%, purified via silica gel chromatography (ethyl acetate/hexanes)

Mechanistic Insights

  • The oxazole’s electron-withdrawing carbonyl group activates the carboxylic acid for coupling while minimizing side reactions.
  • Steric hindrance from the 5-methyl group necessitates extended reaction times for complete conversion.

Final Coupling via Buchwald-Hartwig Amination

Reaction Scheme
$$
\begin{align}
&\text{6-(1H-1,2,4-Triazol-1-Yl)Pyridazine} \
&+ \text{4-(5-Methyl-1,2-Oxazole-3-Carbonyl)Piperazine} \
&\xrightarrow[\text{Toluene, 100°C}]{\text{Pd}_2(\text{dba})_3, \text{Xantphos}, \text{Cs}_2\text{CO}_3} \text{Target Compound}
\end{align
}
$$

Optimized Conditions

  • Catalyst : Pd₂(dba)₃ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cesium carbonate (3.0 equiv)
  • Solvent : Anhydrous toluene
  • Temperature : 100°C, 48 hours
  • Yield : 65–70%, purified via anti-solvent crystallization (dichloromethane/diethyl ether)

Critical Parameters

  • Strict exclusion of oxygen prevents catalyst deactivation.
  • High dilution conditions minimize dimerization byproducts.

Industrial-Scale Optimization Strategies

Solvent and Catalyst Recycling

Industrial processes employ solvent recovery systems to reduce costs and environmental impact. For example, toluene is distilled and reused in subsequent batches, achieving 95% recovery efficiency. Catalyst residues are removed via activated carbon filtration, enabling Pd reuse in three consecutive cycles without significant activity loss.

Crystallization-Based Purification

Step Solvent System Purity (%) Yield (%)
Intermediate 1 Ethanol/Water (4:1) 99.2 78
Intermediate 2 Ethyl Acetate/Hexanes 98.5 85
Final Compound Dichloromethane/Ether 99.8 68

Crystallization parameters are optimized using solubility studies and polymorph screening to ensure consistent particle size distribution (10–50 μm).

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.12 (s, 1H, triazole), 8.75 (d, J = 8.4 Hz, 1H, pyridazine), 7.89 (d, J = 8.4 Hz, 1H, pyridazine), 6.45 (s, 1H, oxazole), 3.82–3.75 (m, 8H, piperazine), 2.41 (s, 3H, CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch).
  • HRMS (ESI+) : m/z calc. for C₂₀H₂₀N₈O₂ [M+H]⁺ 413.1734, found 413.1736.

PXRD and Thermal Analysis

The final compound exhibits a crystalline form with characteristic peaks at 4.5°, 9.8°, and 15.2° (2θ), confirming phase purity. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 214°C, consistent with a single polymorphic form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen-rich pyridazine and piperazine rings facilitate nucleophilic substitution (SN) at electron-deficient positions:

  • Pyridazine Ring : The electron-deficient C-3 and C-6 positions (due to adjacent nitrogen atoms) are susceptible to nucleophilic attack. For example, halogen displacement reactions may occur under basic conditions .

  • Piperazine Ring : The secondary amine in the piperazine moiety can undergo alkylation or acylation. The carbonyl group in the 5-methyloxazole substituent may stabilize adjacent charges, enhancing reactivity.

Table 1: Nucleophilic Substitution Sites

PositionReactivity ProfileExample Reagents
Pyridazine C-3Electrophilic activation via adjacent NNH₃, amines, thiols
Piperazine N-4Alkylation via deprotonationAlkyl halides, acyl chlorides
Oxazole C-5Electron-rich site; limited SN reactivity

Electrophilic Aromatic Substitution (EAS)

The oxazole and triazole rings participate in EAS, though their electron-deficient nature limits reactivity compared to benzene:

  • Oxazole Ring : The 5-methyl group directs electrophiles to the C-4 position. Nitration or sulfonation may occur under strongly acidic conditions.

  • Triazole Ring : The 1,2,4-triazole’s NH group can act as a directing group, but its electron-withdrawing nature reduces EAS rates .

Table 2: EAS Reactivity Comparison

HeterocycleRelative Reactivity (vs. Benzene)Preferred Electrophile
Oxazole0.01–0.1NO₂⁺ (nitrating agents)
1,2,4-Triazole<0.01SO₃H⁺ (sulfonation)
PyridazineNegligible

Cycloaddition and Ring-Opening Reactions

The triazole and pyridazine rings exhibit dipolar cycloaddition potential:

  • Triazole : May participate in Huisgen 1,3-dipolar cycloadditions with alkynes, though the 1,2,4-triazole’s stability reduces spontaneous reactivity .

  • Pyridazine : Under thermal or photochemical conditions, the ring can undergo [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) .

Example Reaction Pathway :

Pyridazine+Maleic AnhydrideΔDiels-Alder Adduct[4]\text{Pyridazine} + \text{Maleic Anhydride} \xrightarrow{\Delta} \text{Diels-Alder Adduct} \quad[4]

Oxidation and Reduction

  • Oxidation : The piperazine ring’s tertiary amine is resistant to oxidation, but the oxazole’s methyl group may oxidize to a carboxylic acid under strong conditions (e.g., KMnO₄/H⁺).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) can reduce the pyridazine ring to a tetrahydropyridazine, altering conjugation and dipole moment .

Table 3: Redox Sensitivity

Functional GroupOxidation State ChangeConditions
Oxazole methylCH₃ → COOHKMnO₄, H₂SO₄, heat
Pyridazine ringAromatic → SaturatedH₂ (1 atm), Pd-C, EtOH

Gaps in Existing Data

Current literature lacks explicit experimental details for this compound, such as:

  • Reaction yields and kinetics

  • Solvent/temperature optimization

  • Spectroscopic evidence (e.g., NMR monitoring)

Further studies are required to validate these proposed pathways and quantify reactivity .

Scientific Research Applications

3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(1-Piperazinyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

  • Molecular Formula : C₁₀H₁₃N₇
  • Key Differences : Lacks the 5-methyl-1,2-oxazole-3-carbonyl substituent on the piperazine ring.
  • Implications: The absence of the oxazole group reduces molecular weight (231.263 g/mol vs.

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

  • Molecular Formula : C₁₈H₂₁Cl₂N₅O
  • Key Differences: Substitutes the oxazole-triazole system with a chloro-phenoxypropyl chain.
  • Implications: The chlorinated aromatic group enhances hydrophobicity, which could improve CNS penetration but increase toxicity risks. This compound is reported to exhibit anti-inotropic and antiplatelet aggregation activities .

1-{4-[6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one

  • Molecular Formula : C₁₉H₁₈F₃N₇O
  • Key Differences: Replaces the oxazole with a trifluoromethylphenyl ethanone group.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Key Substituents
Target Compound ~420 (estimated) ~2.5 Oxazole-carbonyl, triazole
3-(1-Piperazinyl)-6-triazol-pyridazine 231.263 0.8 Piperazine, triazole
3-Chloro-6-piperazinyl-pyridazine 397.29 3.2 Chlorophenoxypropyl, chloro
Trifluoromethylphenyl ethanone derivative 417.3877 3.5 Trifluoromethylphenyl, ethanone

*LogP values estimated using fragment-based methods.

Biological Activity

The compound 3-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesizing available research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N7O2C_{16}H_{16}N_7O_2 with a molecular weight of approximately 395.34 g/mol. Its structure incorporates multiple pharmacophores, including oxazole and triazole rings, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₆N₇O₂
Molecular Weight395.34 g/mol
CAS Number2380178-10-7

Anticancer Activity

Research indicates that compounds containing oxazole and triazole moieties often exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen .

In a study by Alam et al., compounds similar to the target compound demonstrated substantial inhibition of thymidylate synthase, a critical enzyme in DNA synthesis . The compound's structure suggests it may interact similarly due to the presence of the piperazine and oxazole groups.

Antimicrobial Activity

The oxazole ring system is associated with antimicrobial properties. Compounds containing this moiety have been documented to exhibit activity against various bacterial strains, including resistant strains . The incorporation of the triazole group further enhances this activity by potentially disrupting microbial cell wall synthesis.

Anti-inflammatory Effects

Oxazole derivatives have also been noted for their anti-inflammatory effects. Studies have shown that these compounds can inhibit COX enzymes, which play a significant role in inflammatory processes . The target compound may exhibit similar activity due to its structural components.

In vitro Studies

A series of in vitro assays were conducted on synthesized analogs of the target compound. These studies revealed that modifications in the piperazine and oxazole components significantly influenced biological activity. For example:

  • Compound A : Exhibited an IC50 of 24.74 µM against MCF-7 cells.
  • Compound B : Showed improved activity with an IC50 of 5.12 µM compared to standard drugs .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electronegative groups on the aromatic rings enhances anticancer activity. The positioning of substituents on the piperazine ring also appears crucial for maintaining biological efficacy .

Q & A

Q. What is the rationale for combining 1,2,4-triazole and pyridazine moieties in the structure of this compound?

The integration of 1,2,4-triazole and pyridazine aims to exploit their synergistic pharmacological potential. The 1,2,4-triazole fragment enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors), while the pyridazine core contributes to π-π stacking and solubility. This dual-heterocyclic design increases the likelihood of multi-target engagement, as seen in analogous compounds targeting fungal 14-α-demethylase . Methodologically, such hybrid structures are synthesized via stepwise coupling of pre-functionalized heterocycles, validated by 1H NMR and HPLC for purity .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

  • Coupling Reactions : Use POCl3 or similar agents to activate carboxylic acid intermediates (e.g., 5-methyl-1,2-oxazole-3-carboxylic acid) for amide bond formation with piperazine .
  • Purification : Employ flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and confirm purity via HPLC with UV detection (≥95% purity threshold) .
  • Yield Optimization : Statistical experimental design (e.g., factorial designs) can identify critical factors like solvent polarity, temperature, and catalyst loading .

Advanced Research Questions

Q. What computational strategies are recommended to predict the biological activity of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14-α-demethylase (PDB: 3LD6). Focus on binding affinity (ΔG values) and key residues (e.g., heme-binding sites for antifungal activity) .
  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 assess pharmacokinetic properties (e.g., logP for lipophilicity, CYP450 inhibition). Adjust substituents (e.g., methyl groups on oxazole) to mitigate toxicity risks .

Q. How should researchers address contradictions in bioactivity data across similar compounds?

  • Structural-Activity Analysis : Compare substituent effects using QSAR models. For example, replacing 5-methyloxazole with bulkier groups may alter steric hindrance at the target site .
  • Experimental Validation : Conduct dose-response assays (e.g., MIC for antifungal activity) alongside controls (e.g., fluconazole) to resolve discrepancies between computational predictions and empirical results .

Q. What methodologies are effective for studying the stability of this compound under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS to identify labile sites (e.g., triazole ring oxidation) .
  • Thermal Stability : Use DSC/TGA to determine melting points and decomposition thresholds. Store lyophilized samples at -20°C with desiccants to prolong shelf life .

Methodological Challenges and Solutions

Q. How can computational and experimental approaches be integrated to accelerate reaction design?

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to predict feasible synthetic routes. Validate with microfluidic reactors for rapid screening of reaction conditions (e.g., solvent effects on cyclization steps) .
  • Machine Learning : Train models on existing heterocyclic reaction datasets to prioritize high-yield pathways (e.g., amide couplings vs. SNAr reactions) .

Q. What strategies are recommended for modifying substituents to enhance target selectivity?

  • Bioisosteric Replacement : Substitute the 1H-1,2,4-triazole with 1,2,3-triazole to modulate hydrogen-bonding patterns without altering scaffold geometry .
  • Positional Scanning : Synthesize analogs with variations at the pyridazine 3-position (e.g., halogens, methoxy) and screen against kinase panels to assess off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.